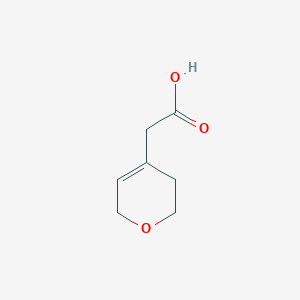
2-(3,6-dihydro-2H-pyran-4-yl)acetic acid
Vue d'ensemble
Description
2-(3,6-dihydro-2H-pyran-4-yl)acetic acid is a chemical compound with the CAS Number: 632328-42-8 . It has a molecular weight of 142.15 . The IUPAC name for this compound is 3,6-dihydro-2H-pyran-4-ylacetic acid . It is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10O3/c8-7(9)5-6-1-3-10-4-2-6/h1H,2-5H2,(H,8,9) . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 68-69 degrees Celsius .Applications De Recherche Scientifique
Applications in Polymer Chemistry
Polymer chemistry research often explores the synthesis and applications of novel compounds, including those with pyran rings, for the development of biodegradable polymers and coatings. Acetic acid derivatives, including those with pyran rings, could play a role in synthesizing polymeric materials with specific properties, such as biodegradability or thermal stability. Studies on poly(lactic acid) (PLA) and its modifications highlight the importance of exploring new compounds for enhancing the mechanical and physical properties of biodegradable polymers, potentially applicable to 2-(3,6-dihydro-2H-pyran-4-yl)acetic acid derivatives (Farah, Anderson, & Langer, 2016).
Environmental Science and Bioherbicide Development
In environmental science, research focuses on the development of bioherbicides and organic herbicides that are less harmful to ecosystems. Acetic acid, for example, is studied for its herbicidal properties and potential as a natural weed control agent. Formulations based on vinegar (acetic acid) and hydrogen peroxide have been assessed for effectiveness against common weeds, indicating the utility of acetic acid derivatives in creating environmentally friendly herbicidal solutions (Mahachai & Subsoontorn, 2021).
Biochemical Applications
In biochemistry, the roles of acetic acid and its derivatives, including potential compounds like this compound, are explored in various cellular processes. Research on the regulation of cell death by acetic acid in yeasts provides insights into how acetic acid influences cellular functions and death mechanisms, which could be relevant for understanding the biochemical pathways influenced by similar compounds (Chaves et al., 2021).
Chemical Synthesis and Catalysis
The synthesis of complex molecules often involves catalytic processes that can be enhanced by the use of specific organic compounds. Research on hybrid catalysts and their application in synthesizing pyran derivatives, such as pyrano[2,3-d]pyrimidines, demonstrates the potential of utilizing specific acetic acid derivatives in catalytic reactions to achieve desired chemical transformations (Parmar, Vala, & Patel, 2023).
Propriétés
IUPAC Name |
2-(3,6-dihydro-2H-pyran-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)5-6-1-3-10-4-2-6/h1H,2-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATZVAJENPPLIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



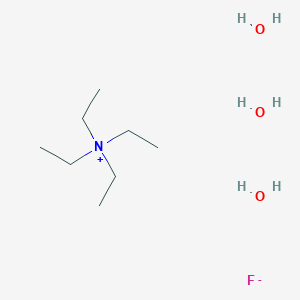

![Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3147804.png)
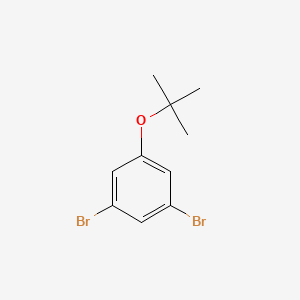
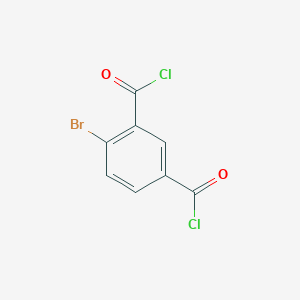
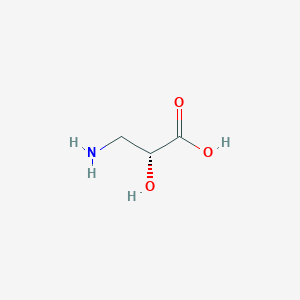
![4-Ethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3147827.png)






